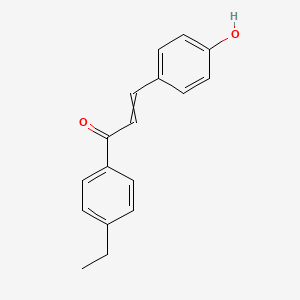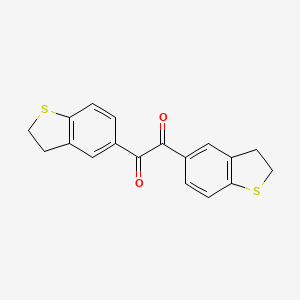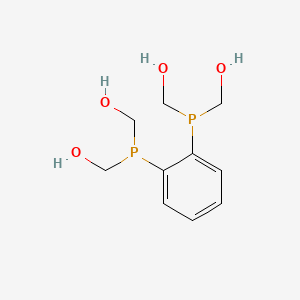
Methanol, (1,2-phenylenediphosphinidyne)tetrakis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is a complex organophosphorus compound It is characterized by the presence of a methanol group attached to a 1,2-phenylenediphosphinidyne core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, (1,2-phenylenediphosphinidyne)tetrakis- typically involves the reaction of 1,2-diphosphinobenzene with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of Methanol, (1,2-phenylenediphosphinidyne)tetrakis- involves similar synthetic routes but with larger quantities of reactants and more robust equipment to handle the reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for commercial applications.
化学反应分析
Types of Reactions
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methanol and diphosphinidyne groups, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes are studied for their potential use in catalysis and materials science.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism by which Methanol, (1,2-phenylenediphosphinidyne)tetrakis- exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or therapeutic applications.
相似化合物的比较
Similar Compounds
- Methanol, (1,2-diphosphinobenzene)tetrakis-
- Methanol, (1,2-phenylenediphosphine)tetrakis-
- Methanol, (1,2-phenylenediphosphinyl)tetrakis-
Uniqueness
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is unique due to its specific structure, which combines a methanol group with a 1,2-phenylenediphosphinidyne core This structure imparts distinct chemical properties and reactivity, making it valuable for various applications
属性
CAS 编号 |
174474-23-8 |
|---|---|
分子式 |
C10H16O4P2 |
分子量 |
262.18 g/mol |
IUPAC 名称 |
[[2-[bis(hydroxymethyl)phosphanyl]phenyl]-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C10H16O4P2/c11-5-15(6-12)9-3-1-2-4-10(9)16(7-13)8-14/h1-4,11-14H,5-8H2 |
InChI 键 |
RYLABCRDVDFBRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)P(CO)CO)P(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
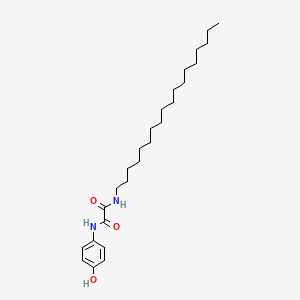
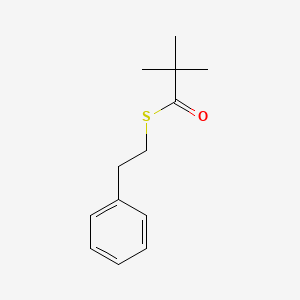
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
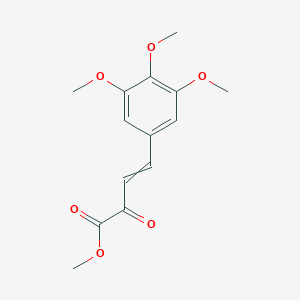
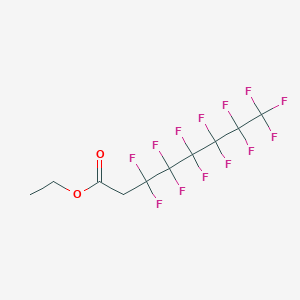
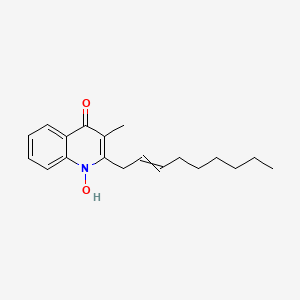
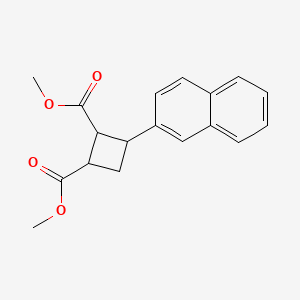
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
